molecular formula C9H12F2OSSi B14257634 Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- CAS No. 243845-57-0

Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-

Cat. No.: B14257634
CAS No.: 243845-57-0
M. Wt: 234.34 g/mol
InChI Key: GGZBZEXKIQIAAM-UHFFFAOYSA-N
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Description

Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- is a chemical compound with the molecular formula C11H14F2OSi It is characterized by the presence of a silane group attached to a difluoroethenyl group and a thienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with 2,2-difluoro-1-(2-thienyl)ethenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the difluoroethenyl group to a difluoroethyl group.

    Substitution: The silane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silane oxides, while reduction can produce difluoroethyl derivatives.

Scientific Research Applications

Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism by which Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethenyl group can participate in various chemical reactions, while the thienyl ring provides stability and specificity in binding interactions. The silane group enhances the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Silane, [[2,2-difluoro-1-methoxyethenyl]oxy]trimethyl-: Similar structure but with a methoxy group instead of a thienyl ring.

    Silane, [[2,2-difluoro-1-(2-furyl)ethenyl]oxy]trimethyl-: Contains a furyl ring instead of a thienyl ring.

Uniqueness

Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions and stability.

Properties

CAS No.

243845-57-0

Molecular Formula

C9H12F2OSSi

Molecular Weight

234.34 g/mol

IUPAC Name

(2,2-difluoro-1-thiophen-2-ylethenoxy)-trimethylsilane

InChI

InChI=1S/C9H12F2OSSi/c1-14(2,3)12-8(9(10)11)7-5-4-6-13-7/h4-6H,1-3H3

InChI Key

GGZBZEXKIQIAAM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C(F)F)C1=CC=CS1

Origin of Product

United States

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